molecular formula C6H10O4 B013581 d-Glucal CAS No. 13265-84-4

d-Glucal

Cat. No. B013581
CAS RN: 13265-84-4
M. Wt: 146.14 g/mol
InChI Key: YVECGMZCTULTIS-PBXRRBTRSA-N
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Description

d-Glucal is a compound with the molecular formula C6H10O4 . It is also known as 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol . The structure of d-Glucal consists of a cyclic ketene acetal derived from glucose . This compound is intriguing due to its unique arrangement of functional groups.


Synthesis Analysis

The synthesis of d-Glucal involves the formation of the cyclic ketene acetal ring. Researchers have explored various methods to prepare this compound, including radical ring-opening polymerization of cyclic ketene acetals derived from d-Glucal . Further studies are needed to optimize and expand synthetic routes.


Molecular Structure Analysis

The molecular structure of d-Glucal features a six-membered ring with an oxygen atom bridging two carbon atoms. The hydroxymethyl group and the hydroxyl groups contribute to its distinctive configuration. The IUPAC name for d-Glucal is (2R,3S,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 146.14 g/mol .

properties

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVECGMZCTULTIS-PBXRRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C(C1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@@H]([C@H]([C@@H]1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Record name glucal
Source Wikipedia
URL https://en.wikipedia.org/wiki/Glucal
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157685
Record name D-(+)-Glucal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d-Glucal

CAS RN

13265-84-4
Record name D-(+)-Glucal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13265-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-(+)-Glucal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is D-glucal structurally characterized using spectroscopic techniques?

A2: D-Glucal's structure is elucidated using various spectroscopic techniques, including NMR and MS. For instance, [1H NMR spectral data is often employed to confirm the structures of derivatives of functionalized C-β-D-glucopyranosides synthesized from D-glucal. []] Researchers studying the regiochemistry of D-glucal glucosylation utilized FAB MS and MALDI MS to confirm the monoglucosylated nature of the product. [] Additionally, CI MS comparisons with potential regioisomers helped definitively identify the reaction product as D-laminarabial. []

Q2: Does the choice of protecting groups affect the reactivity of D-glucal in Perlin reactions?

A3: Yes, research indicates that the choice of protecting groups significantly influences the outcome of Perlin reactions involving D-glucal. [] Specifically, benzyl and dimethoxyphenylmethyl protecting groups demonstrated compatibility with the reaction conditions, while several silyl protecting groups proved unsuitable. [] This highlights the importance of carefully selecting protecting groups to achieve desired reactivity in D-glucal transformations.

Q3: Can D-glucal act as a glycosyl donor in enzyme-catalyzed reactions?

A4: Yes, D-glucal can function as a glycosyl donor in the presence of certain enzymes. For instance, homogeneous endo-β-1,3-glucanase GA from Cellulomonas cellulans catalyzes the glycosylation of D-glucal using laminarin as the glycosyl residue donor. []

Q4: How do α-glucosidases and exo-α-glucanases differ in their stereochemical outcome when hydrating D-glucal?

A5: Studies revealed distinct stereochemical outcomes in D-glucal hydration depending on the enzyme employed. α-Glucosidases, sourced from various organisms, were found to protonate D-glucal from above its re face, resulting in 2-deoxy-D-glucose with α-configuration. [] In contrast, exo-α-glucanases (glucodextranase and glucoamylase) protonated D-glucal from below its si face. [] This difference highlights the varying mechanisms and active site geometries of these enzymes.

Q5: Can D-glucal participate in reactions catalyzed by alpha-glucan phosphorylases?

A6: Yes, D-glucal can substitute for glucose 1-phosphate as the glucosyl donor in reactions catalyzed by alpha-glucan phosphorylases from various sources. [] Notably, this reaction requires orthophosphate or arsenate and the enzyme must be in its active conformation with pyridoxal 5'-phosphate in its dianionic form. [] The reaction proceeds through a proposed mechanism involving protonation at C-2 of D-glucal, ultimately yielding 2-deoxy-alpha-D-glucose oligo- or polysaccharides. []

Q6: Can D-glucal be used to synthesize C-aryl glucals, and what are the advantages of different palladium-catalyzed methods?

A7: Yes, C-aryl glucals can be synthesized through palladium-catalyzed cross-coupling reactions using D-glucal derivatives. One approach involves coupling 1-tributylstannyl-3,4,6-tri-O-(tert-butyldimethylsilyl)-D-glucal with aryl bromides. [] Alternatively, 1-iodo-3,4,6-tri-O-(triisopropylsilyl)-D-glucal can be reacted with various metalated aromatics like ArZnCl, ArB(OH)2, and ArB(OMe)2. [] This latter method offers advantages such as higher yields, milder conditions, and a more efficient route to the iodo-glucal starting material. []

Q7: How does the structure of the fluorinating agent influence the stereochemical outcome in reactions with D-glucal?

A8: Research indicates that the choice of fluorinating agent significantly affects the stereoselectivity of D-glucal fluorination. For instance, reacting D-glucal with acetyl hypofluorite (AcOF) in a freon solvent (CFCl3) yields predominantly 2-deoxy-2-fluoro-D-glucose (2-FDG), achieving approximately 95% radiochemical purity. [] Conversely, using fluorine gas (F2) or AcOF in acetonitrile leads to the preferential formation of 2-deoxy-2-fluoro-D-mannose (2-FDM) over 2-FDG. [] These observations underscore the importance of carefully selecting the fluorinating agent and solvent to control the stereochemical outcome in D-glucal fluorination reactions.

Q8: Can D-glucal be utilized in the synthesis of 2-deoxy-α-d-glucopyranonucleosides?

A9: Yes, D-glucal serves as a valuable starting material for synthesizing 2-deoxy-α-d-glucopyranonucleosides. [] A key step in this process involves the halogen-mediated O-glycosidation of D-glucal using bromine in methanol. [] Subsequent steps include reductive removal of the halo group and hydrolysis of the methoxy group, ultimately yielding the desired 2-deoxy-d-glucose derivative. [] This approach highlights the versatility of D-glucal in accessing important nucleoside analogues.

Q9: How does the substitution at the C-3 position of D-glucal influence the stereoselectivity of chlorination reactions?

A10: The presence and nature of the substituent at the C-3 position of D-glucal significantly influence the stereochemical outcome of chlorination reactions. [] For example, chlorination of 3-O-acetyl-4,6-O-benzylidene-D-glucal favors β-side attack, leading to the predominant formation of the β-D-manno adduct. [] Conversely, chlorination of 3-deoxy-4,6-O-benzylidene-D-glucal under identical conditions primarily yields the β-D-arabino adduct. [] These findings underscore the importance of considering substituent effects on the stereoselectivity of reactions involving D-glucal derivatives.

Q10: Does the size of the macrocycle affect the biological activity of migrastatin analogues derived from D-glucal?

A11: Yes, the size of the macrocycle significantly influences the biological activity of migrastatin analogues synthesized from D-glucal. [] Studies comparing macrolactone, macrolactam, and macroketone analogues, all derived from D-glucal, revealed that a dorrigocin A analogue exhibited the most potent inhibitory activity against gastric cancer cell migration. [] This finding highlights the importance of exploring structural variations in the macrocycle for optimizing the biological activity of migrastatin analogues.

Q11: Can modifications to the olefin moiety in D-glucal derivatives influence the regioselectivity of hydrostannation reactions?

A12: Yes, the regioselectivity of palladium-catalyzed hydrostannation reactions involving D-glucal derivatives is influenced by modifications to the olefin moiety. [] Specifically, the presence of a neighboring acetyl group can induce chelation with the palladium catalyst, directing the stannyl group to add at a specific position. [] Additionally, the electronic nature of substituents on the alkene can also impact the regioselectivity of the reaction. [] This highlights the potential for fine-tuning the regiochemical outcome of D-glucal hydrostannation by modifying the olefin substituents.

Q12: Are polymers incorporating D-glucal units susceptible to degradation?

A13: Yes, polymers containing D-glucal units can exhibit susceptibility to degradation. For instance, copolymers of methyl methacrylate (MMA) and a D-glucal-derived cyclic ketene acetal (CKA) showed a tendency towards hydrolytic degradation. [] This susceptibility arises from the presence of ester linkages within the copolymer structure, originating from the ring-opening polymerization of the CKA monomer. []

Q13: Do copolymers of tri-O-acetyl-D-glucal and itaconic anhydride exhibit antimicrobial activity?

A14: Yes, research indicates that copolymers synthesized from tri-O-acetyl-D-glucal and itaconic anhydride demonstrate promising antimicrobial activity. [] The minimum microbicidal concentration-broth dilution method was used to evaluate the antimicrobial efficacy of these copolymers. [] The study found that both the homopolymers and copolymers of these monomers exhibited excellent antimicrobial properties. [] This discovery highlights the potential of these copolymers as novel antimicrobial agents.

Q14: What analytical techniques are used to characterize the products of D-glucal reactions?

A14: Various analytical techniques are employed to characterize the products of D-glucal reactions. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to determine the structure, stereochemistry, and purity of D-glucal derivatives. [, , , , ]
  • Mass Spectrometry (MS): Employed to confirm molecular weights and analyze fragmentation patterns of D-glucal-derived products. []
  • X-ray Crystallography: Used to elucidate the three-dimensional structures of crystalline D-glucal derivatives, providing detailed information about bond lengths, angles, and conformations. [, ]

Q15: What is the potential for biodegradability of polymers incorporating D-glucal units?

A16: Polymers incorporating D-glucal units, particularly those with ester linkages, show promise for biodegradability. [] This characteristic stems from the inherent susceptibility of ester bonds to hydrolysis, making them amenable to breakdown in biological environments. []

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